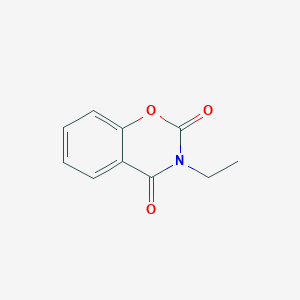
3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which consists of a benzene ring fused with an oxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione typically involves the reaction of an appropriate amine with a phenolic compound under specific conditions. One common method is the condensation of 3-ethylphenol with urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at elevated temperatures, usually around 150-200°C, to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and solvents can be optimized to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to an amine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoxazine derivatives.
科学的研究の応用
3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-performance polymers and resins due to its thermal stability and mechanical strength.
作用機序
The mechanism of action of 3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
- 3-Methyl-2h-1,3-benzoxazine-2,4(3h)-dione
- 3-Propyl-2h-1,3-benzoxazine-2,4(3h)-dione
- 3-Phenyl-2h-1,3-benzoxazine-2,4(3h)-dione
Uniqueness
3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione is unique due to its specific ethyl substitution, which can influence its chemical reactivity and physical properties. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
特性
CAS番号 |
2038-01-9 |
|---|---|
分子式 |
C10H9NO3 |
分子量 |
191.18 g/mol |
IUPAC名 |
3-ethyl-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H9NO3/c1-2-11-9(12)7-5-3-4-6-8(7)14-10(11)13/h3-6H,2H2,1H3 |
InChIキー |
NQWCQSBMFZDDIJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C2=CC=CC=C2OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14157923.png)
![N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide](/img/structure/B14157928.png)

![4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol](/img/structure/B14157947.png)
![6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14157956.png)
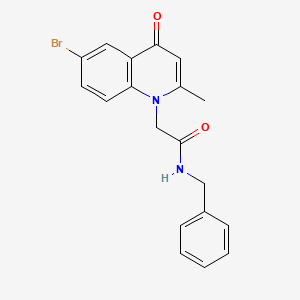
![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14157960.png)
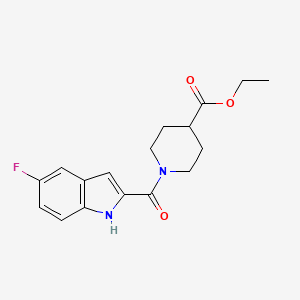
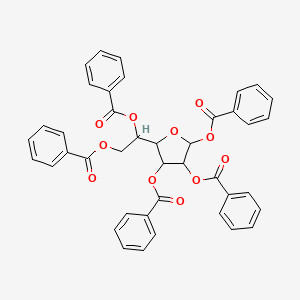

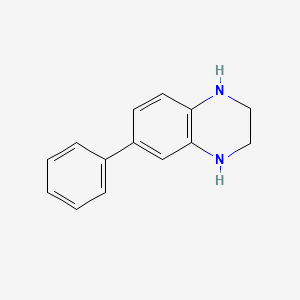
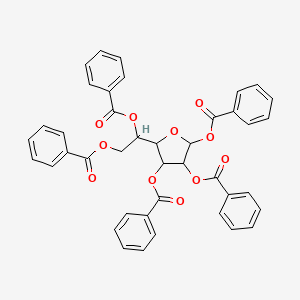
![1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14157988.png)
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)
